molecular formula C13H19BO4 B13929309 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B13929309
M. Wt: 250.10 g/mol
InChI Key: GNRQJFUCUHHNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronate ester characterized by a six-membered 1,3,2-dioxaborinane ring with two methyl groups at the 5-position and a 3,5-dimethoxyphenyl substituent at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The methoxy groups on the phenyl ring enhance electron density, facilitating transmetalation steps in catalytic cycles . Its synthesis typically involves condensation of 3,5-dimethoxyphenylboronic acid with neopentyl glycol under Dean-Stark conditions, achieving high yields (e.g., 82.2% for analogous structures) .

Properties

Molecular Formula

C13H19BO4

Molecular Weight

250.10 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C13H19BO4/c1-13(2)8-17-14(18-9-13)10-5-11(15-3)7-12(6-10)16-4/h5-7H,8-9H2,1-4H3

InChI Key

GNRQJFUCUHHNIR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-dimethoxyphenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborinane ring. The general reaction scheme is as follows:

3,5-Dimethoxyphenylboronic acid+Pinacol2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane+Water\text{3,5-Dimethoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane} + \text{Water} 3,5-Dimethoxyphenylboronic acid+Pinacol→2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the halide used.

    Protodeboronation: The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the Suzuki-Miyaura coupling reaction involves several steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane with structurally related boronate esters:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Applications
2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 3,5-dimethoxyphenyl C₁₃H₁₉BO₄ 258.10 Not reported ~82% Cross-coupling reactions
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 3,5-difluorophenyl C₁₁H₁₃BF₂O₂ 226.03 43–45 >95% Pharmaceutical intermediates
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 4-methoxyphenyl C₁₂H₁₇BO₃ 220.08 Not reported 97% purity Organic synthesis
2-[3,5-bis(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane 3,5-bis(trifluoromethyl)phenyl C₁₃H₁₃BF₆O₂ 326.05 Not reported Spot supply Fluorinated material synthesis

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl substituent provides electron-donating effects, enhancing nucleophilicity and stability in cross-coupling reactions. In contrast, fluorine substituents (e.g., in 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) introduce electron-withdrawing effects, increasing electrophilicity and reactivity in arylations .
  • Steric Effects : The 5,5-dimethyl groups on the dioxaborinane ring reduce steric hindrance compared to bulkier analogs like neopentyl glycol derivatives, enabling broader substrate compatibility .

Biological Activity

The compound 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a member of the dioxaborinane family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H21_{21}BO5_{O_5}
  • Molecular Weight : 280.13 g/mol
  • CAS Number : 335343-08-3

The structure features a dioxaborinane core with a dimethoxyphenyl substituent, which is crucial for its biological activity.

Research indicates that compounds within the dioxaborinane family may exhibit various mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : Dioxaborinanes can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : They may influence cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of dioxaborinanes. For instance:

  • In Vitro Studies : Research has shown that 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that treatment with 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane reduces markers of inflammation in conditions such as arthritis and colitis.

Case Studies

  • Case Study on Lung Cancer :
    A study conducted on A549 cells indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Case Study on Rheumatoid Arthritis :
    In an experimental model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.